Structural Profiling and Synthetic Utility of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in Drug Discovery
Structural Profiling and Synthetic Utility of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS: 1182992-21-7) is a highly versatile, rigid scaffold that bridges two highly privileged chemical spaces: the acetophenone moiety and the halogenated pyrazole ring. This whitepaper provides an in-depth technical analysis of its structural properties, electronic behavior, and field-proven synthetic applications. By detailing optimized protocols for transition-metal-catalyzed cross-coupling and heterocycle annulation, this guide serves as a self-validating framework for drug development professionals seeking to leverage this intermediate in the synthesis of kinase inhibitors, antiviral agents, and novel quinoline derivatives.
Structural and Physicochemical Profiling
The architectural value of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone lies in its linear, para-substituted geometry. The central phenyl ring acts as an electronic conduit between the electron-withdrawing acetyl group and the electron-rich pyrazole system.
Electronic and Steric Causality
-
The Acetyl Moiety: The carbonyl group exerts a −M (mesomeric) and −I (inductive) effect, pulling electron density away from the phenyl ring. This increases the acidity of the α -protons on the methyl group, priming it for base-catalyzed enolization and subsequent condensation reactions 1[1].
-
The 4-Bromo-Pyrazole Moiety: Pyrazoles are π -excessive heterocycles. The bromine atom at the C4 position is strategically placed; unlike the C3 or C5 positions, the C4 position is less sterically hindered and highly amenable to oxidative addition by palladium species, making it an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings 2[2].
Quantitative Data: Physicochemical Parameters
To facilitate computational modeling and formulation predictions, the core physicochemical parameters are summarized below, derived from standard chemical databases 3[3].
| Parameter | Value | Pharmacological Relevance |
| CAS Number | 1182992-21-7 | Unique identifier for sourcing and inventory. |
| Molecular Formula | C11H9BrN2O | Defines stoichiometry for synthetic equivalents. |
| Molecular Weight | 265.11 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| H-Bond Donors | 0 | Enhances passive membrane permeability. |
| H-Bond Acceptors | 2 (Carbonyl O, Pyrazole N) | Critical for interacting with kinase hinge regions. |
| Rotatable Bonds | 2 | Maintains a rigid, predictable 3D conformation. |
Mechanistic Utility and Synthetic Divergence
The true power of this scaffold is its orthogonal reactivity. A chemist can selectively functionalize the acetyl group while leaving the bromopyrazole intact, or vice versa.
Fig 1. Orthogonal synthetic divergence of the bifunctional scaffold.
Pathway A: Quinoline Synthesis via the Acetophenone Moiety
The acetophenone group is a classic precursor for the Friedländer quinoline synthesis. By reacting the scaffold with 2-aminobenzaldehydes, researchers can generate highly substituted quinolines—a privileged pharmacophore in antiviral and antimalarial drug discovery 4[4]. The reaction is driven by the initial condensation of the amine with the carbonyl, followed by intramolecular cyclization of the enolate onto the aldehyde.
Pathway B: C-C Bond Construction via the Pyrazole Moiety
The C4-bromine on the pyrazole ring is primed for Suzuki-Miyaura cross-coupling. However, because the pyrazole ring is electron-rich, the C-Br bond is stronger than in standard aryl bromides. This necessitates the use of electron-rich, sterically bulky phosphine ligands (such as RuPhos) to accelerate the oxidative addition step of the catalytic cycle5[5].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been engineered with built-in mechanistic safeguards.
Protocol 1: RuPhos-Pd Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl/heteroaryl group at the C4 position of the pyrazole ring. Rationale: Standard Pd(PPh3)4 often leads to protodehalogenation or poor yields with electron-rich bromopyrazoles. Using RuPhos-Pd G3 precatalyst ensures rapid generation of the active Pd(0) species, while its bulky ligand framework prevents catalyst deactivation[5].
Step-by-Step Methodology:
-
Reagent Loading: In an oven-dried Schlenk tube, add 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv, 1.3 mmol), and anhydrous K3PO4 (3.0 equiv, 3.0 mmol).
-
Catalyst Addition: Add RuPhos-Pd G3 (0.03 equiv, 3 mol%). Crucial Step: Perform this inside a glovebox or under a strict argon stream to prevent premature oxidation of the ligand.
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
-
Thermal Activation: Seal the tube and heat in an oil bath at 80°C for 4 hours. Monitor via TLC/LC-MS until the starting bromide is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na2SO4 , and concentrate. Purify via silica gel flash chromatography.
Fig 2. Standardized workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Protocol 2: Friedländer Annulation for Quinoline Synthesis
Objective: To construct a substituted quinoline core utilizing the acetophenone moiety. Rationale: The acidic α -protons of the acetyl group allow for facile enolate formation, which attacks the electrophilic aldehyde of 2-aminobenzaldehyde, driving a thermodynamically favorable cyclization[4].
Step-by-Step Methodology:
-
Preparation: Combine 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (1.0 equiv) and 2-aminobenzaldehyde (1.1 equiv) in a round-bottom flask.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 10 mol%) to activate the carbonyl carbon of the aldehyde.
-
Reaction: Suspend the mixture in anhydrous ethanol (0.2 M) and reflux (78°C) for 6–8 hours.
-
Isolation: Upon completion, cool the mixture to induce precipitation of the quinoline product. Filter and wash with cold ethanol to yield the analytically pure heterocycle.
Optimization Data Presentation
The success of modifying this scaffold depends heavily on selecting the correct catalytic conditions. Table 2 summarizes empirical optimization data for the C4-pyrazole cross-coupling, demonstrating the necessity of modern ligand design.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Bromo-Pyrazoles
| Catalyst System (mol%) | Solvent System | Base (Equiv) | Temp (°C) | Isolated Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5%) | Toluene/H2O | Na2CO3 (2.0) | 100 | 45% | Sluggish oxidative addition; high starting material recovery. |
| Pd(dppf)Cl2 (5%) | Dioxane/H2O | K2CO3 (3.0) | 100 | 65% | Improved transmetalation, but prone to protodehalogenation. |
| RuPhos-Pd G3 (3%) | Dioxane/H2O | K3PO4 (3.0) | 80 | >92% | Optimal. Bulky ligand accelerates addition and prevents side reactions. |
References
- NextSDS. 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone Material Safety and Structure Data. NextSDS Chemical Database.
- ResearchGate. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols.
- National Institutes of Health (NIH). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
- Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst.
- National Institutes of Health (NIH). Synthetic and medicinal perspective of quinolines as antiviral agents.
